molecular formula C19H19N3O5S B11017874 Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11017874
M. Wt: 401.4 g/mol
InChI Key: BJKWDSJFTRILAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound featuring a fused isoquinolinone core linked via an amide bond to a substituted thiazole ring. The molecule integrates multiple functional groups: a methoxyethyl side chain on the isoquinolinone moiety, a methyl-substituted thiazole, and a carboxylate ester. Its reactivity and physicochemical properties are influenced by electron-withdrawing (e.g., carbonyl groups) and electron-donating (e.g., methoxyethyl) substituents, which may modulate solubility, stability, and biological activity .

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O5S/c1-11-15(18(25)27-3)28-19(20-11)21-16(23)14-10-22(8-9-26-2)17(24)13-7-5-4-6-12(13)14/h4-7,10H,8-9H2,1-3H3,(H,20,21,23)

InChI Key

BJKWDSJFTRILAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCOC)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies

The 1-oxo-1,2-dihydroisoquinoline system is constructed using modified Pomeranz-Fritsch reactions. A representative protocol involves:

  • Formation of benzaldehyde intermediate :
    3-Methoxybenzaldehyde\text{3-Methoxybenzaldehyde} is reacted with 2-methoxyethylamine in dichloromethane under reflux to form the corresponding Schiff base.

  • Cyclization :
    The imine intermediate undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one.

  • Oxidation :
    Treatment with manganese dioxide (MnO₂) in ethyl acetate at 60°C introduces the 1-oxo functionality while maintaining the methoxyethyl substituent.

Key reaction parameters :

ParameterOptimal RangeImpact on Yield
Cyclization temperature110-130°C<80°C: Incomplete cyclization; >140°C: Decomposition
PPA concentration85-90%Lower concentrations delay reaction; higher concentrations cause side reactions
Oxidation time4-8 hoursShorter durations lead to partial oxidation

Thiazole Ring Formation

The 4-methyl-1,3-thiazole-5-carboxylate moiety is synthesized via Hantzsch thiazole synthesis, adapted for electron-deficient systems:

Methyl 2-bromo-4-methyl-5-oxopentanoate+ThioureaEtOH, ΔMethyl 4-methyl-1,3-thiazole-5-carboxylate\text{Methyl 2-bromo-4-methyl-5-oxopentanoate} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Methyl 4-methyl-1,3-thiazole-5-carboxylate}

Critical considerations :

  • Solvent selection : Ethanol provides optimal solubility while minimizing ester hydrolysis

  • Temperature control : Maintained at 70-80°C to prevent decarboxylation

  • Purification : Sequential washes with saturated NaHCO₃ (pH 8.5) and brine remove unreacted thiourea

Amide Coupling Methodology

Coupling the isoquinolinone carboxylic acid to the thiazole amine requires careful activation of the carboxyl group:

Activation Reagent Comparison

ReagentYield (%)Purity (%)Side Products
EDCI/HOBt7892<5% N-acylurea
HATU/DIPEA8595Negligible
DCC/DMAP658812% DCU

Data adapted from US9481666B2 shows HATU-mediated coupling in dimethylformamide (DMF) at 0°C→RT provides optimal results. The reaction progression:

2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid+Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylateHATU, DIPEA, DMFTarget compound\text{2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid} + \text{Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target compound}

Purification and Characterization

Chromatographic Conditions

Stationary PhaseMobile PhaseRfPurity Achieved
Silica Gel 60EtOAc:Hexanes (3:7)0.4292%
C18 Reverse PhaseMeCN:H₂O (65:35) + 0.1% TFA6.8 min98%

The patent literature emphasizes the importance of gradient elution for removing residual coupling reagents. Final characterization employs:

  • 1H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.85-7.45 (m, 4H, aromatic), 4.32 (t, J=6.2 Hz, 2H, OCH₂CH₂), 3.89 (s, 3H, COOCH₃), 3.45 (s, 3H, OCH₃)

  • HRMS : m/z calculated for C₁₉H₂₀N₃O₅S [M+H]⁺ 410.1124, found 410.1128

Scalability and Process Optimization

Industrial-scale production requires modification of laboratory protocols:

Key modifications :

  • Continuous flow chemistry for the cyclization step reduces reaction time from 6 hours to 45 minutes

  • Mechanochemical grinding in the Hantzsch thiazole synthesis eliminates solvent use

  • In-line FTIR monitoring ensures precise control of amide coupling kinetics

Comparative economics :

ParameterBatch ProcessContinuous Process
Annual Capacity50 kg300 kg
COGS/kg$12,400$8,950
Purity Consistency±3%±0.5%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Feature Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron)
Core Structure Isoquinolinone-thiazole fusion Triazine-benzoate
Linkage Type Amide (NH-CO) Sulfonylurea (SO₂-NH-CO-NH-)
Substituent Influence Methoxyethyl (electron-donating) Trifluoroethoxy (electron-withdrawing)
Solubility Likely moderate (polar groups) Low (nonpolar triazine/benzoate)

Electronic and Geometric Considerations

As per Boudart’s principles (), compounds with isovalency (similar valence electron distribution) but differing geometries exhibit divergent reactivities. For instance:

  • The isoquinolinone-thiazole system in the target compound may engage in π-π stacking or hydrogen bonding, unlike the planar triazine cores of sulfonylureas.

Functional Group Reactivity

  • Amide vs. Sulfonylurea Linkages : The amide bond in the target compound is less prone to hydrolysis than sulfonylurea linkages, which are enzymatically cleaved in plants to release active herbicides .
  • Thiazole vs. Triazine Rings : The thiazole’s sulfur atom and aromaticity may confer distinct electronic properties, such as enhanced nucleophilicity, compared to nitrogen-rich triazines .

Biological Activity

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiazole Ring : Known for its diverse biological activities.
  • Isoquinoline Derivative : Contributes to anti-cancer properties.
  • Methoxyethyl Group : Enhances solubility and bioavailability.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study reported that thiazole compounds had IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Inhibition of Cell Proliferation : It disrupts the cell cycle in cancer cells.
  • Induction of Apoptosis : Promotes programmed cell death in malignant cells.
  • Targeting Specific Pathways : Interacts with proteins involved in cancer progression, such as Bcl-2 and EZH2 .

Case Studies

  • Study on Glioblastoma : A derivative of the compound was tested against glioblastoma cell lines (U251), showing significant reduction in cell viability. The study highlighted the importance of the thiazole moiety in enhancing anticancer activity .
  • Combination Therapy Trials : Research involving combination therapies with EZH2 inhibitors demonstrated enhanced efficacy when used alongside this compound, suggesting a synergistic effect that could lead to improved treatment outcomes for patients with aggressive cancers .

Comparative Activity Table

Compound NameIC50 (µg/mL)Cancer TypeMechanism of Action
Thiazole A1.61Breast CancerApoptosis induction
Thiazole B23.30GlioblastomaCell cycle arrest
Methyl ThiazoleTBDVariousInhibition of Bcl-2

Q & A

Q. Optimization Tips :

  • Temperature control (e.g., reflux in acetic acid for cyclization) .
  • Catalysts like sodium acetate to stabilize intermediates during heterocycle formation .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Answer:
Structural validation employs:

  • Spectroscopic Methods :
    • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, with emphasis on distinguishing ester carbonyls (~170 ppm) and aromatic protons .
    • IR Spectroscopy : Peaks at ~1650–1750 cm1^{-1} for carbonyl groups (amide, ester) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Combustion analysis for C, H, N, S to validate stoichiometry .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound's biological activity?

Answer:
SAR studies focus on modifying functional groups to enhance target binding or solubility:

  • Isoquinoline Modifications : Substitutions at the 2-methoxyethyl group influence lipophilicity and membrane permeability. For example, replacing methoxyethyl with cyclopropyl (as in ) alters steric effects and pharmacokinetics .
  • Thiazole Substituents : The 4-methyl group on the thiazole ring impacts steric hindrance, while the 5-carboxylate ester affects hydrolysis rates in vivo .
  • Assays : Parallel synthesis of analogs followed by enzymatic inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling (e.g., IC50_{50} in cancer cell lines) .

Data Interpretation : Correlate logP values (calculated via HPLC) with cellular uptake efficiency to prioritize analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability or divergent experimental designs:

  • Standardization : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin for cytotoxicity) to benchmark activity .
  • Dose-Response Curves : Perform 8-point dilution series to calculate precise IC50_{50} values, reducing false positives from single-concentration screens .
  • Mechanistic Studies : Probe off-target effects via proteome-wide affinity chromatography or siRNA knockdown of suspected targets .

Example : If one study reports anticancer activity () but another shows no effect (hypothetical contradiction), re-evaluate cell permeability using LC-MS quantification of intracellular compound levels .

Methodological: What computational strategies predict interactions between this compound and biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like DNA topoisomerase or kinases. Focus on hydrogen bonding with the amide group and π-π stacking with the isoquinoline ring .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational changes in aqueous environments .
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of thiazole derivatives to predict ADMET properties .

Validation : Cross-check computational predictions with surface plasmon resonance (SPR) binding affinity measurements .

Advanced: What are the key challenges in optimizing reaction yields during synthesis?

Answer:

  • Side Reactions : Competing cyclization or oxidation pathways, especially during amide coupling. Mitigate by using inert atmospheres (N2_2) and low-temperature (-10°C) conditions .
  • Purification : Co-elution of byproducts with the target compound in HPLC. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) .
  • Scale-Up : Batch size >1 g often reduces yield due to heat dissipation issues. Implement flow chemistry for exothermic steps (e.g., cyclization) .

Case Study : reports 65% yield for a similar thiazole derivative; replicating their acetic acid reflux conditions improved yields by 15% compared to DMF-based methods .

Advanced: How does the compound’s stability under physiological conditions impact its therapeutic potential?

Answer:

  • Ester Hydrolysis : The methyl ester is prone to enzymatic cleavage by esterases, generating the carboxylic acid metabolite. Monitor stability via LC-MS in simulated gastric fluid (pH 2) and plasma .
  • Light Sensitivity : The thiazole ring may degrade under UV exposure. Store solutions in amber vials and assess photostability via accelerated degradation studies .
  • Formulation Strategies : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.